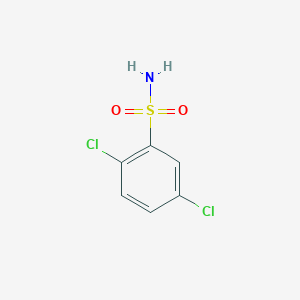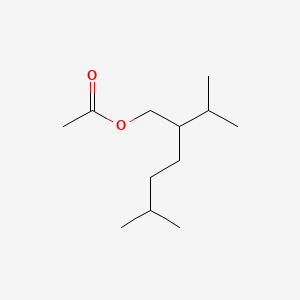
2-Isopropyl-5-methylhexyl acetate
Overview
Description
2-Isopropyl-5-methylhexyl acetate (IMHA) is an organic compound that belongs to the family of esters. It is commonly used as a flavoring agent in the food industry due to its fruity and floral aroma. However, recent scientific research has shown its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
Synthetic Reagents and Organic Synthesis
2-Isopropyl-5-methylhexyl acetate and its derivatives are used as synthetic reagents in organic chemistry. For example, isopropyl 2-(2-benzothiazolylsulfinyl)acetates have been utilized in sulfinyl-Knoevenagel reactions to produce 4-hydroxyalk-2-enoates, important structures in biologically active compounds and building blocks for organic synthesis (Du et al., 2012).
Antibacterial and Antifungal Applications
Derivatives of 2-Isopropyl-5-methylhexyl acetate have been synthesized and evaluated for their antibacterial and antifungal activities. A series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides showed potent activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal agents against Candida albicans (Dahiya et al., 2006).
Analytical Chemistry and Environmental Studies
In analytical chemistry and environmental studies, compounds like isopropyl acetate are analyzed for their presence and concentration in various environments. For instance, the concentrations of isopropyl acetate were measured in the workplace of Vietnamese nail salon workers, indicating its relevance in occupational health studies (Quach et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-Isopropyl-5-methylhexyl acetate have been explored. For example, various 2-alkyl-indan-5-acetic acids, including isopropyl derivatives, have been prepared and studied for their anti-inflammatory and analgesic properties (Teulon et al., 1978).
Environmental Applications of 2-Isopropyl-5-methylhexyl acetate
Herbicide Research and Metabolism Studies
2-Isopropyl-5-methylhexyl acetate derivatives are significant in the study of herbicide metabolism and environmental impact. For example, research on MCPA-isopropyl (isopropyl 2-(4-chloro-2-methylphenoxy)acetate) involved synthesizing deuterium-labeled isotopologues to investigate its metabolism in environmental contexts. This work aids in understanding the behavior of such herbicides in nature (Żelechowski et al., 2012).
Environmental Impact of Solvents
The impact of solvents like isopropyl acetate on indoor air quality has been studied. A study on catalytic air freshening diffusers using isopropyl alcohol revealed that these devices are a major indoor source of acetone. Such research underscores the importance of understanding and managing the environmental and health impacts of commonly used chemical compounds (Geiss et al., 2014).
Liquid-Liquid Extraction for Environmental Protection
The compound has been studied in the context of liquid-liquid extraction, an important process for recycling resources and protecting the environment. Research involving isopropyl acetate/methyl methacrylate and methanol azeotropes explored ionic liquids for separating these mixtures, aiming at resource recycling and environmental protection (Geng et al., 2019).
Acetone Reaction and Green Chemistry
Research on the reaction of acetone with hydrogen over mesoporous magnesium oxide-supported rhodium nanoparticles highlights the green chemistry potential of converting acetone to isopropyl alcohol or methyl isobutyl ketone. This study contributes to understanding the green chemistry applications of acetone, a compound related to 2-Isopropyl-5-methylhexyl acetate (Alshammari et al., 2019).
Future Directions
properties
IUPAC Name |
(5-methyl-2-propan-2-ylhexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h9-10,12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFSGYMLVZGFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(COC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961267 | |
| Record name | 5-Methyl-2-(propan-2-yl)hexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-methylhexyl acetate | |
CAS RN |
40853-55-2 | |
| Record name | 1-Hexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40853-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-5-methylhexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040853552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(propan-2-yl)hexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-5-methylhexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



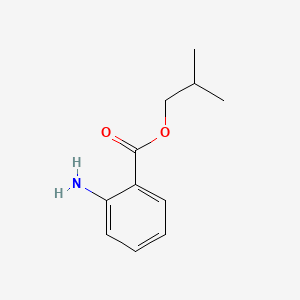
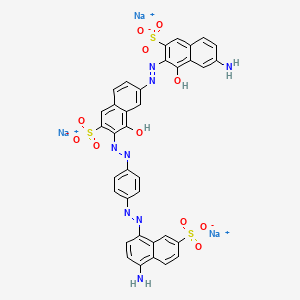
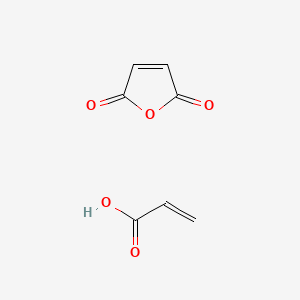
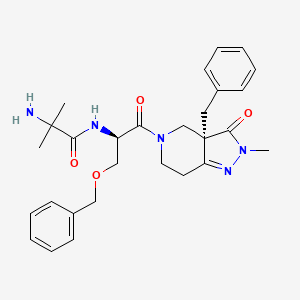
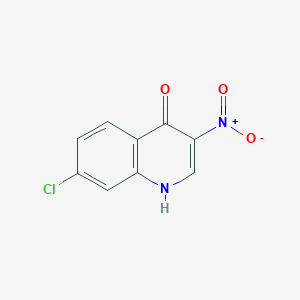
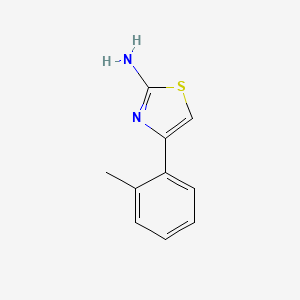
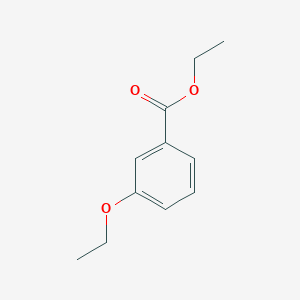
![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
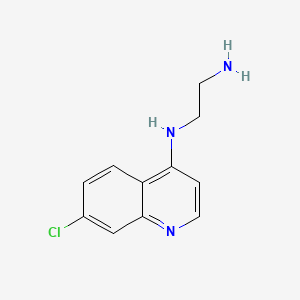
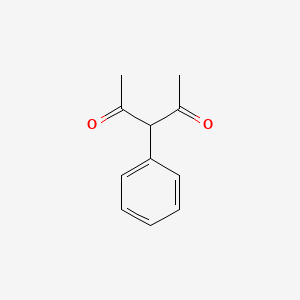
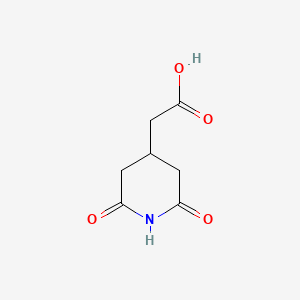
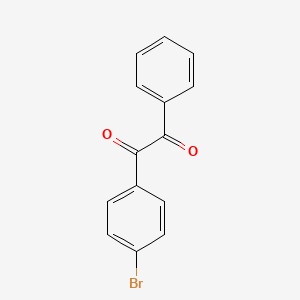
![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)
